molecular formula C17H18N6O3 B11193901 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B11193901
M. Wt: 354.4 g/mol
InChI Key: HKMFLXFFXPQZPX-UHFFFAOYSA-N
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Description

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the pyridine ring, and the imidazole ring, followed by their coupling and functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide

InChI

InChI=1S/C17H18N6O3/c1-11-21-17(26-22-11)12-4-5-18-15(7-12)23-9-14(20-10-23)16(24)19-8-13-3-2-6-25-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,24)

InChI Key

HKMFLXFFXPQZPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4CCCO4

Origin of Product

United States

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